molecular formula C16H11ClFNO2 B8379672 Methyl 6-chloro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

Methyl 6-chloro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

Cat. No. B8379672
M. Wt: 303.71 g/mol
InChI Key: AQOXTQQWKRHPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393761

Procedure details

To a mixture of a 50% sodium hydride suspension in mineral oil (52.5 g) (which was extracted with dry heptane) and dry tetrahydrofuran (250 ml) was added a solution of N-benzoyl 5-chloro-2-(4-fluorobenzoyl)aniline (129 g) in dry tetrahydrofuran (500 ml) during 0.5 h at 20° C. (ice bath). After 1 h methyl 2-bromoacetate (101 ml) was added during 0.5 h at 20° C. (ice bath) and the mixture was stirred for another 1 hour. The solvents were evaporated in vacuo. The remaining oil was diluted with methanol (250 ml) and 5.4M sodium methoxide in methanol (670 ml) was added carefully. After 1 h at room temperature the solvents were evaporated in vacuo and water (0.5 l) was added. The thus obtained mixture was extracted with ethyl acetate (2×0.75 l) and the combined organic phases were washed with brine and dried (Na2SO4). Evaporation of the solvents in vacuo afforded the title compound, which was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:3) and crystallized from heptane. Yield: 33 g, mp 172°-183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
101 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([NH:11][C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[C:19](=O)[C:20]1[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=1)(=O)C1C=CC=CC=1.Br[CH2:29][C:30]([O:32][CH3:33])=[O:31]>O1CCCC1>[Cl:18][C:16]1[CH:17]=[C:12]2[C:13]([C:19]([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)=[C:29]([C:30]([O:32][CH3:33])=[O:31])[NH:11]2)=[CH:14][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
52.5 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
129 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC1=C(C=CC(=C1)Cl)C(C1=CC=C(C=C1)F)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
101 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for another 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
ADDITION
Type
ADDITION
Details
The remaining oil was diluted with methanol (250 ml) and 5.4M sodium methoxide in methanol (670 ml)
ADDITION
Type
ADDITION
Details
was added carefully
CUSTOM
Type
CUSTOM
Details
After 1 h at room temperature the solvents were evaporated in vacuo and water (0.5 l)
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The thus obtained mixture was extracted with ethyl acetate (2×0.75 l)
WASH
Type
WASH
Details
the combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C2C(=C(NC2=C1)C(=O)OC)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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